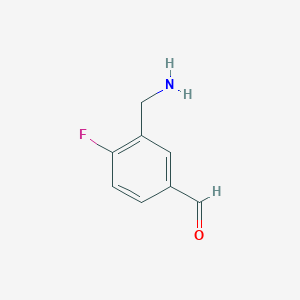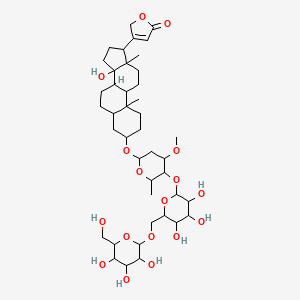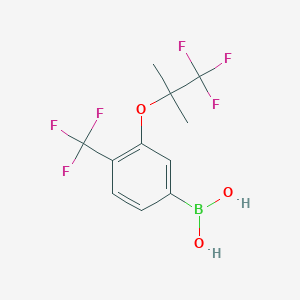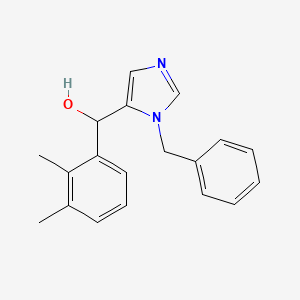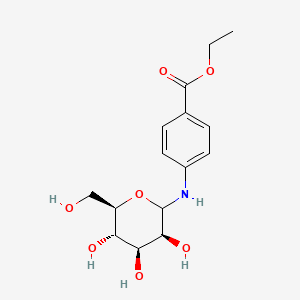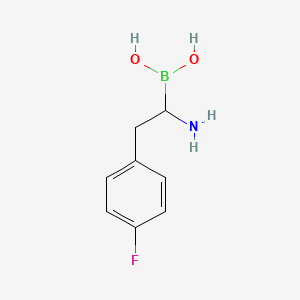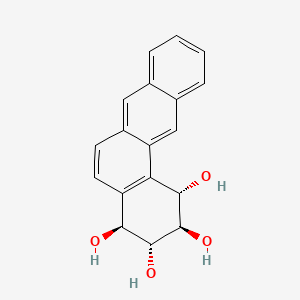
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted pyridines These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include halogenation, nitration, and amination reactions under controlled conditions. Specific reagents, catalysts, and solvents are chosen based on the desired reaction pathway and yield optimization.
Industrial Production Methods
Industrial production of such complex compounds often requires scalable and cost-effective methods. This may involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts. The purification of the final product is achieved through techniques such as crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of nitro groups may yield corresponding amines, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- depends on its interaction with molecular targets. These may include enzymes, receptors, or other biomolecules. The presence of multiple functional groups allows it to engage in various binding interactions, influencing its biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinamine derivatives: Compounds with similar core structures but different substituents.
Halogenated aromatic amines: Compounds with halogen atoms attached to aromatic rings.
Nitro-substituted aromatic compounds: Compounds with nitro groups attached to aromatic rings.
Uniqueness
The uniqueness of 2-Pyridinamine, 5-bromo-6-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-3-(trifluoromethyl)- lies in its specific combination of functional groups, which may impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
79614-83-8 |
|---|---|
Molecular Formula |
C13H3BrCl2F6N4O4 |
Molecular Weight |
544.0 g/mol |
IUPAC Name |
5-bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C13H3BrCl2F6N4O4/c14-5-1-4(13(20,21)22)11(24-10(5)16)23-8-6(25(27)28)2-3(12(17,18)19)7(15)9(8)26(29)30/h1-2H,(H,23,24) |
InChI Key |
QTXZYQVNTBTNHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])NC2=NC(=C(C=C2C(F)(F)F)Br)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


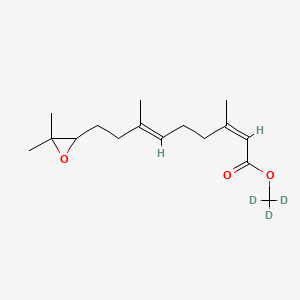


![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
